molecular formula C12H8BrI B3190161 2-Bromo-2'-iodobiphenyl CAS No. 39655-12-4

2-Bromo-2'-iodobiphenyl

Cat. No.: B3190161
CAS No.: 39655-12-4
M. Wt: 359 g/mol
InChI Key: OUIGKVGELUUMGW-UHFFFAOYSA-N
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Description

2-Bromo-2’-iodobiphenyl is an organic compound with the molecular formula C12H8BrI. It is a biphenyl derivative where one phenyl ring is substituted with a bromine atom and the other with an iodine atom. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-2’-iodobiphenyl can be synthesized through several methods. One common approach involves the reaction of 2-bromoiodobenzene with n-butyllithium in tetrahydrofuran at low temperatures (-78°C) under an inert atmosphere. The reaction mixture is then warmed to room temperature and hydrolyzed with aqueous hydrochloric acid, followed by extraction and crystallization to obtain the desired product .

Industrial Production Methods: Industrial production of 2-Bromo-2’-iodobiphenyl typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-2’-iodobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted biphenyl derivatives.

    Oxidation Products: Biphenyl ketones or carboxylic acids.

    Reduction Products: Biphenyl alcohols or amines.

Scientific Research Applications

2-Bromo-2’-iodobiphenyl has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-2’-iodobiphenyl involves its reactivity towards various nucleophiles and electrophiles. The bromine and iodine atoms act as leaving groups, facilitating substitution and coupling reactions. The compound’s unique structure allows it to participate in diverse chemical transformations, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-2’-iodobiphenyl is unique due to the presence of both bromine and iodine atoms on the biphenyl structure. This dual halogenation provides distinct reactivity and makes it a valuable intermediate for synthesizing a wide range of complex organic molecules .

Properties

IUPAC Name

1-bromo-2-(2-iodophenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrI/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUIGKVGELUUMGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrI
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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